Rabéprazole sodique

Vue d'ensemble

Description

Le rabéprazole sodique est un inhibiteur de la pompe à protons utilisé principalement pour réduire la production d'acide gastrique. Il est couramment prescrit pour des affections telles que le reflux gastro-œsophagien (RGO), la maladie ulcéreuse peptique et le syndrome de Zollinger-Ellison . Le this compound agit en inhibant l'enzyme H+/K+ ATPase dans la muqueuse gastrique, ce qui réduit la production d'acide gastrique .

Applications De Recherche Scientifique

Rabeprazole sodium has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the proton pump , located at the secretory surface of the gastric parietal cells .

Mode of Action

Rabeprazole sodium belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug that, in the acidic environment of the parietal cells, turns into its active sulphenamide form . This active form inhibits the H+/K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), acid suppression can provide symptomatic relief .

Pharmacokinetics

Rabeprazole sodium is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The bioavailability of rabeprazole sodium is approximately 52% . It has a protein binding rate of 96.3% and an elimination half-life of approximately 1 hour . The pharmacokinetics of rabeprazole sodium indicate no apparent accumulation of the drug or its thioether metabolite with a 10-mg dose .

Result of Action

The molecular and cellular effects of rabeprazole sodium’s action result in the suppression of gastric acid secretion. This helps in the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of rabeprazole sodium is influenced by the acidic environment of the stomach. As a prodrug, it turns into its active form in the acid environment of the parietal cells . Formulation type and feeding status can affect the bioavailability and absorption of rabeprazole sodium .

Analyse Biochimique

Biochemical Properties

Rabeprazole Sodium is a prodrug that transforms into its active form in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase of the gastric cells, suppressing both basal and stimulated gastric acid secretion . This interaction with the H+, K+ ATPase enzyme is crucial for its function .

Cellular Effects

Rabeprazole Sodium’s primary cellular effect is the suppression of gastric acid secretion by inhibiting the gastric H+/K+ ATPase at the secretory surface of the gastric parietal cell . This inhibition affects the final transport of hydrogen ions into the gastric lumen .

Molecular Mechanism

Rabeprazole Sodium works by blocking the H+/K+ ATPase in the parietal cells of the stomach . In the acid environment of these cells, Rabeprazole Sodium turns into its active sulphenamide form . It then inhibits the H+, K+ ATPase of the gastric cells, suppressing gastric acid secretion .

Temporal Effects in Laboratory Settings

The effects of Rabeprazole Sodium can change over time in laboratory settings. For instance, some people may need to take it for a few weeks or months, while others might need to take it for longer, even many years . The medicine’s effectiveness can also vary, with some people not needing to take Rabeprazole Sodium every day and only taking it when they have symptoms .

Dosage Effects in Animal Models

The effects of Rabeprazole Sodium can vary with different dosages in animal models . For instance, rats dosed at 5, 25, or 150 mg/kg/day showed pharmacologically mediated changes, including increased serum gastrin levels and stomach changes, at all dose levels .

Metabolic Pathways

Rabeprazole Sodium is extensively metabolized in the liver by cytochrome P450, specifically by the CYP2C19 and CYP3A4 isoenzymes . It undergoes degradation by stomach acid if not enteric coated . It also undergoes first-pass metabolism .

Transport and Distribution

Rabeprazole Sodium is rapidly absorbed following all doses and is concentrated in the acid environment of the parietal cells . As a weak base, it is rapidly absorbed and concentrated in the acid environment of the parietal cells .

Subcellular Localization

Rabeprazole Sodium primarily localizes in the parietal cells of the stomach . Here, it is protonated, accumulates, and is transformed to an active sulfenamide . This transformation allows it to inhibit the H+/K+ ATPase, thereby suppressing gastric acid secretion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le rabéprazole sodique est synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction du 2-mercaptobenzimidazole avec le 2-chlorométhyl-3-méthyl-4-(3-méthoxypropoxy)pyridine en présence d'hydroxyde de sodium dans l'éthanol. Le mélange réactionnel est agité à 50 °C pendant trois heures, puis de l'eau purifiée est ajoutée pour précipiter le produit .

Méthodes de production industrielle

Dans les environnements industriels, le this compound est produit en grande quantité en utilisant des voies de synthèse similaires, mais avec des conditions optimisées pour garantir un rendement élevé et une pureté optimale. Le processus implique l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et la validation .

Analyse Des Réactions Chimiques

Types de réactions

Le rabéprazole sodique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants

Oxydation : En présence d'agents oxydants, le this compound peut former des dérivés de sulfone.

Réduction : Les agents réducteurs peuvent convertir le this compound en son sulfure correspondant.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine, conduisant à divers dérivés.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent les dérivés de sulfone, de sulfure et de pyridine substitués .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Cette inhibition empêche la dernière étape de la production d'acide gastrique, ce qui entraîne une réduction significative de la sécrétion acide . Le composé est un promédicament qui est activé dans l'environnement acide des cellules pariétales, où il est converti en sa forme active de sulfénamine .

Comparaison Avec Des Composés Similaires

Le rabéprazole sodique fait partie de la classe des médicaments inhibiteurs de la pompe à protons, qui comprend également l'oméprazole, l'ésoméprazole et le pantoprazole .

Composés similaires

Oméprazole : Fonction similaire, mais présente un profil pharmacocinétique différent et une demi-vie légèrement plus longue.

Ésoméprazole : L'isomère S de l'oméprazole, offrant une meilleure biodisponibilité et une durée d'action plus longue.

Pantoprazole : Connu pour sa stabilité dans les environnements acides et souvent utilisé dans les formulations intraveineuses.

Unicité

Le this compound est unique en raison de son action rapide et de sa biodisponibilité plus élevée par rapport à certains autres inhibiteurs de la pompe à protons . Il a également une demi-vie relativement courte, ce qui peut être avantageux dans certains scénarios cliniques .

Propriétés

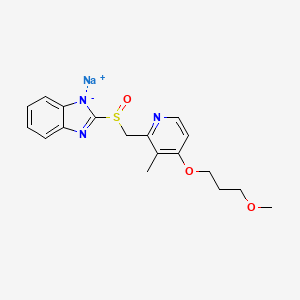

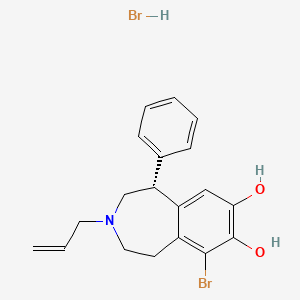

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![3-[1-[(2S)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)

![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)